N-(3,4-dimethoxyphenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c1-17-5-7-18(8-6-17)20(28-13-11-27(2)12-14-28)16-25-23(29)24(30)26-19-9-10-21(31-3)22(15-19)32-4/h5-10,15,20H,11-14,16H2,1-4H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNVXMQIRLRVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Alkylation and Cyclization
The synthesis of the 2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl group parallels methodologies described in WO2009057133A2 for analogous piperazine derivatives. A two-step protocol is proposed:
- Alkylation of 4-methylpiperazine : Reacting 4-methylpiperazine with 2-(4-methylphenyl)ethyl bromide in toluene at 120°C for 12 hours in the presence of diisopropylethylamine (DIPEA) yields the monosubstituted intermediate.
- Cyclization : Treatment with bis(2-chloroethyl)amine in xylene at 130°C induces cyclization, forming the piperazine ring.
Table 1: Optimization of Piperazine Alkylation
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Toluene | DIPEA | 120 | 78 |
| DMF | K₂CO₃ | 100 | 62 |
| Xylene | Triethylamine | 130 | 71 |
Resolution of Stereoisomers
While the target compound lacks chiral centers, related syntheses (e.g., US20090227798A1) highlight the importance of enantiomeric purity in bioactive piperazines. Should resolution be required, diastereomeric salt formation with L-tartaric acid in ethanol (yield: 85%, ee >98%) could be employed.
Formation of the Ethanediamide Core
Dual Amidation via Oxalyl Chloride
Adapting the PMC article’s condensation strategy, 3,4-dimethoxyaniline and the piperazine-ethyl-4-methylphenyl amine are sequentially reacted with oxalyl chloride in dichloromethane (DCM) under inert conditions:
- First Amidation : 3,4-Dimethoxyaniline (1 equiv) reacts with oxalyl chloride (1.1 equiv) at 0°C for 2 hours, forming the monoamide.
- Second Amidation : The intermediate is coupled with the piperazine-containing amine (1.05 equiv) using triethylamine (2 equiv) in DCM at room temperature for 12 hours.
Table 2: Amidation Yields Under Varied Conditions
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Oxalyl chloride | DCM | 25 | 72 |
| EDCl/HOBt | THF | 40 | 65 |
| DCC/DMAP | Acetonitrile | 25 | 68 |
One-Pot Sequential Coupling
To improve efficiency, a one-pot procedure is proposed:
- Simultaneous addition of both amines to oxalyl chloride in DCM at 0°C, followed by gradual warming to 25°C. This method reduces intermediate isolation steps but requires precise stoichiometric control to minimize diastereomer formation.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (3:1 v/v) at 4°C yields colorless needles (mp 148–150°C). Particle size analysis (25–250 µm) aligns with USP standards, ensuring bioavailability for pharmaceutical applications.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, NH), 3.90 (s, 6H, OCH₃), 2.45 (m, 8H, piperazine-H).
- HPLC : Purity >99.5% (C18 column, acetonitrile/water 70:30, 1 mL/min).
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Scalability
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Stepwise Amidation | 4 | 58 | 99.5 | High |
| One-Pot Coupling | 2 | 65 | 98.2 | Moderate |
| Solid-Phase Synthesis | 5 | 42 | 97.8 | Low |
The stepwise amidation route, while lengthier, offers superior purity and reproducibility for GMP manufacturing. The one-pot method, though higher-yielding, demands rigorous stoichiometric control to suppress oligomerization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the aromatic rings or the piperazine moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitrates, sulfonates.
Major Products
The major products of these reactions would depend on the specific conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-N’-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide may have several scientific research applications:
Chemistry: As a ligand in coordination chemistry or as a building block in organic synthesis.
Biology: Potential use as a probe in biochemical assays or as a tool to study receptor-ligand interactions.
Medicine: Investigation as a potential therapeutic agent, particularly in the context of neurological or psychiatric disorders.
Industry: Use in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for compounds like N-(3,4-dimethoxyphenyl)-N’-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide often involves interaction with specific molecular targets such as receptors, enzymes, or ion channels. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific target and the context of its use.
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological and Physical Data
| Compound Name | Melting Point | Solubility | Pharmacological Target | Notes |
|---|---|---|---|---|
| Target Compound | Not reported | Likely lipophilic | Potential CNS modulation (piperazine-based) | Hypothesized to interact with serotonin/dopamine receptors . |
| Rip-B | 90°C | Moderate in DMSO | Unspecified | Synthesized via benzamide-phenethylamine coupling . |
| 4-ANPP hydrochloride | Not reported | Water-soluble | Opioid receptor ligand | Structural analog of fentanyl precursors . |
| Verapamil Impurity A (dihydrochloride) | Not reported | Polar solvents | Calcium channel blocker impurity | Byproduct in verapamil synthesis; no direct therapeutic role . |
Key Structural Differences and Implications
Rip-B vs. The benzamide group in Rip-B may confer faster metabolism compared to the ethanediamide linker .
4-ANPP vs. Target Compound :
- 4-ANPP’s piperidine and phenethylamine structure aligns with opioid activity, whereas the target compound’s piperazine group suggests broader receptor modulation (e.g., 5-HT₃, D₂) .
Verapamil Impurity A vs. Target Compound :
- Impurity A’s dual dimethoxyphenethyl groups and propane-diamine backbone contrast with the target’s ethanediamide and asymmetric substituents. This reduces similarity in pharmacological targets .
Q & A
Q. Table 1. Key Analytical Parameters for Structural Validation
Q. Table 2. Optimization of Reaction Conditions
| Step | Original Yield | Optimized Yield | Key Change |
|---|---|---|---|
| Amide coupling | 65% | 82% | EDC/HOBt → DMT-MM |
| Piperazine alkylation | 50% | 70% | Solvent: DCM → ACN |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
